3-(Chloromethyl)-2-fluoro-5-methylpyridine
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Overview
Description
3-(Chloromethyl)-2-fluoro-5-methylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-fluoro-5-methylpyridine typically involves the chloromethylation of 2-fluoro-5-methylpyridine. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons then attack the aldehyde, followed by rearomatization of the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2-fluoro-5-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives of the original compound.
Scientific Research Applications
3-(Chloromethyl)-2-fluoro-5-methylpyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2-fluoro-5-methylpyridine involves its interaction with various molecular targets and pathways. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds and the modification of molecular structures . This reactivity makes it a valuable intermediate in organic synthesis and drug development.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)pyridine: Lacks the fluorine and methyl groups, making it less reactive in certain chemical reactions.
2-Fluoro-5-methylpyridine: Lacks the chloromethyl group, reducing its utility in nucleophilic substitution reactions.
3-(Chloromethyl)-5-methylpyridine: Similar structure but without the fluorine atom, affecting its electronic properties and reactivity.
Uniqueness
3-(Chloromethyl)-2-fluoro-5-methylpyridine is unique due to the presence of both the fluorine and chloromethyl groups, which enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C7H7ClFN |
---|---|
Molecular Weight |
159.59 g/mol |
IUPAC Name |
3-(chloromethyl)-2-fluoro-5-methylpyridine |
InChI |
InChI=1S/C7H7ClFN/c1-5-2-6(3-8)7(9)10-4-5/h2,4H,3H2,1H3 |
InChI Key |
JYKSUUPPFPHCLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)F)CCl |
Origin of Product |
United States |
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